![molecular formula C16H15FN4O5S B2681830 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034413-22-2](/img/structure/B2681830.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
The compound “N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are annulated uracil which have received considerable attention over the past years due to their wide range of biological and pharmacological activities such as antitumor , antihypertensive and hepatoprotective , cardiotonic and antifolate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Some general properties of pyrido[2,3-d]pyrimidines can be inferred from the literature .
Scientific Research Applications
Herbicidal Applications
Research into the herbicidal activity of N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethylbenzenesulfonamides has demonstrated selective and potent activity against barnyard grass, suggesting a correlation between the hydrophobicity of substituents and herbicidal efficacy. This work provides insight into the design of more effective herbicides based on sulfonamide derivatives (Sang-ho Lee et al., 1996).
Anticorrosive Properties
The study on piperidine derivatives, including compounds with structural similarities to the chemical , revealed their efficacy in inhibiting iron corrosion. This suggests potential applications in developing anticorrosive coatings or treatments for metals (S. Kaya et al., 2016).
Antiviral Research
Derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized and tested for anti-HIV activities, indicating potential applications in antiviral drug development (Z. Brzozowski & F. Sa̧czewski, 2007).
Antitumor Activities
The synthesis of sulfonamide derivatives for potential antitumor agents shows promising results in achieving low toxicity and high antitumor activity, highlighting the compound's relevance in cancer research (Z. Huang et al., 2001).
Antimicrobial Applications
Novel thiourea derivatives bearing benzenesulfonamide moieties have been developed with significant activity against Mycobacterium tuberculosis, suggesting their potential as second-line antituberculosis drugs (M. Ghorab et al., 2017).
Mechanism of Action
Target of Action
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a novel compound that has been synthesized and studied for its biological activities Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to inhibit threonine tyrosine kinase (ttk) and dihydrofolate reductase (dhfr) .
Mode of Action
Similar compounds have been shown to inhibit the enzymatic activity of their targets, leading to downstream effects .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell proliferation and dna repair, among others .
Result of Action
Similar compounds have been known to exhibit antimicrobial and cytotoxic activities .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O5S/c1-26-12-5-4-10(17)9-13(12)27(24,25)19-7-8-21-15(22)11-3-2-6-18-14(11)20-16(21)23/h2-6,9,19H,7-8H2,1H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIBUOQOWIXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide |
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